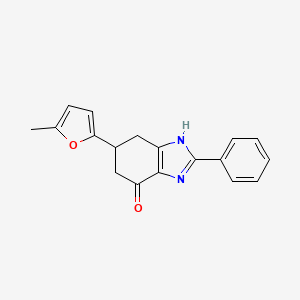

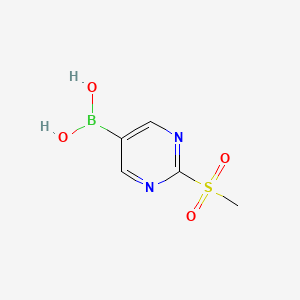

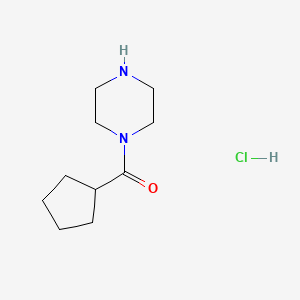

![molecular formula C8H16N2O B1456905 9-Oxa-1,4-diazaspiro[5.5]undecane CAS No. 303802-17-7](/img/structure/B1456905.png)

9-Oxa-1,4-diazaspiro[5.5]undecane

Overview

Description

“9-Oxa-1,4-diazaspiro[5.5]undecane” is a chemical compound with the IUPAC name “tert-butyl 1-oxa-4,9-diazaspiro [5.5]undecane-4-carboxylate”. It has a molecular weight of 256.35 .

Synthesis Analysis

The synthesis of 1,9-diazaspiro[5.5]undecanes, including those ring-fused with arenes and heteroarenes and/or containing a carbonyl group at position 2, has been discussed in the literature . A versatile synthetic approach was used to explore the different positions of the central scaffold .Molecular Structure Analysis

The molecular structure of “9-Oxa-1,4-diazaspiro[5.5]undecane” is represented by the formula C13H24N2O3 .Chemical Reactions Analysis

The chemical reactions involving “9-Oxa-1,4-diazaspiro[5.5]undecane” have been studied. For instance, the synthesis and structural investigations of spiro[5.5]undecane derivatives with S and O containing heterocycles have been reported .Physical And Chemical Properties Analysis

“9-Oxa-1,4-diazaspiro[5.5]undecane” is a colorless to white to yellow solid or semi-solid or liquid . It should be stored in a dark place, sealed in dry, at 2-8°C .Scientific Research Applications

Pharmaceutical Research: Analgesics Development

9-Oxa-1,4-diazaspiro[5.5]undecane: derivatives have been explored for their potential as dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . These compounds exhibit a balanced profile of MOR agonism and σ1R antagonism, which is promising for the development of analgesics with fewer side effects compared to traditional opioids. For instance, one derivative demonstrated potent analgesic activity comparable to oxycodone but with less constipation, suggesting a potential for safer pain management options .

Material Science: Organic Synthesis

In material science, 9-Oxa-1,4-diazaspiro[5.5]undecane serves as a versatile scaffold for organic synthesis. Its spirocyclic structure is useful in the synthesis of complex organic compounds, including diterpenoid analogs of anticancer agents . The spirocyclic ketones derived from this compound can be further modified using reactions like the Suzuki reaction to create novel materials with potential therapeutic applications .

Chemical Synthesis: Ligand Design

This compound is also valuable in chemical synthesis as a ligand for creating new chemical entities. Its unique structure allows for the design of ligands that can bind to various receptors or enzymes, facilitating the discovery of new drugs with specific target profiles .

Analytical Chemistry: Chromatography

In analytical chemistry, derivatives of 9-Oxa-1,4-diazaspiro[5.5]undecane can be used as stationary phases in chromatography. Their unique chemical properties may help in separating complex mixtures or in the purification of specific compounds, enhancing the capabilities of chromatographic techniques .

Neuroscience: Neuroreceptor Research

The dual activity of 9-Oxa-1,4-diazaspiro[5.5]undecane derivatives on μ-opioid and sigma-1 receptors makes them valuable tools in neuroscience research. They can be used to study the role of these receptors in pain perception, addiction, and other neurological processes .

Pain Medicine: Safer Analgesics

The research into 9-Oxa-1,4-diazaspiro[5.5]undecane derivatives is particularly relevant to pain medicine. By targeting both the μ-opioid receptor and the sigma-1 receptor, these compounds offer a novel approach to pain treatment that could reduce the risk of opioid addiction and other side effects associated with current pain medications .

Oncology: Anticancer Agent Synthesis

The spirocyclic structure of 9-Oxa-1,4-diazaspiro[5.5]undecane is being utilized in the synthesis of anticancer agents. Its incorporation into diterpenoid analogs shows promise in creating new therapies that target specific pathways involved in cancer cell proliferation .

Drug Discovery: Receptor Antagonism

Finally, in the field of drug discovery, the ability of 9-Oxa-1,4-diazaspiro[5.5]undecane derivatives to act as receptor antagonists is being harnessed to develop drugs that can modulate receptor activity. This is crucial for conditions where receptor overactivity is implicated, such as in certain neurological disorders .

Safety And Hazards

Future Directions

properties

IUPAC Name |

9-oxa-1,4-diazaspiro[5.5]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-5-11-6-2-8(1)7-9-3-4-10-8/h9-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTKNRKROIULHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CNCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90725311 | |

| Record name | 9-Oxa-1,4-diazaspiro[5.5]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Oxa-1,4-diazaspiro[5.5]undecane | |

CAS RN |

303802-17-7 | |

| Record name | 9-Oxa-1,4-diazaspiro[5.5]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

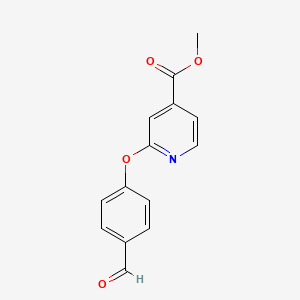

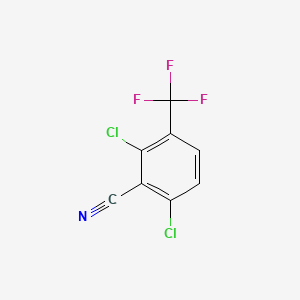

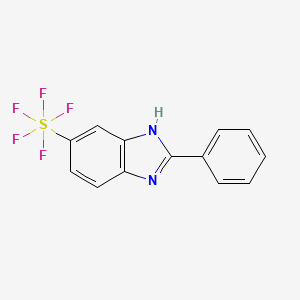

![3-(5-Chloro-[1,2,4]thiadiazol-3-YL)-benzonitrile](/img/structure/B1456823.png)

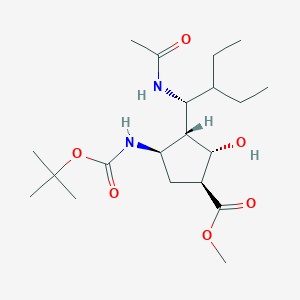

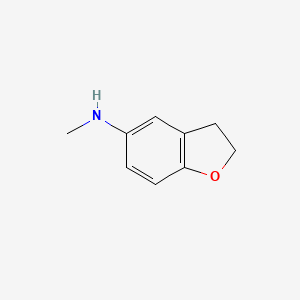

![Phenyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-amine](/img/structure/B1456829.png)

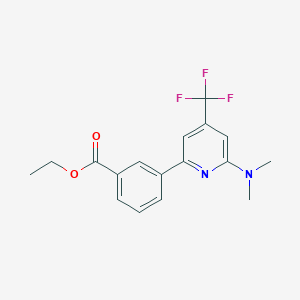

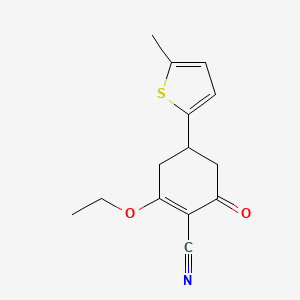

![4-Bromo-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene](/img/structure/B1456833.png)

![2-Oxaspiro[3.3]heptane-6,6-diyldimethanol](/img/structure/B1456839.png)